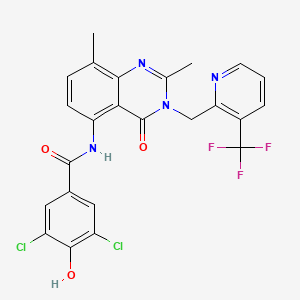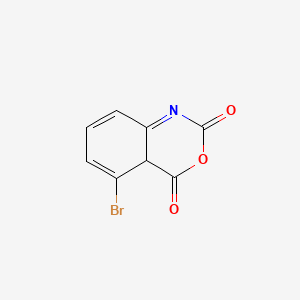
5-bromo-4aH-3,1-benzoxazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4aH-3,1-benzoxazine-2,4-dione, also known as 5-bromoisatoic anhydride, is a brominated derivative of isatoic anhydride. This compound is characterized by its unique benzoxazine ring structure, which includes a bromine atom at the 5-position. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4aH-3,1-benzoxazine-2,4-dione typically involves the bromination of isatoic anhydride. One common method is the direct bromination of isatoic anhydride using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient bromination and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 5-amino-4aH-3,1-benzoxazine-2,4-dione using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: 5-Azido-4aH-3,1-benzoxazine-2,4-dione, 5-thiocyanato-4aH-3,1-benzoxazine-2,4-dione.
Reduction: 5-Amino-4aH-3,1-benzoxazine-2,4-dione.
Oxidation: 5-Bromo-4aH-3,1-benzoxazine-2,4-quinone.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4aH-3,1-benzoxazine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Material Science: The compound is utilized in the development of advanced polymers and resins with enhanced thermal and mechanical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 5-bromo-4aH-3,1-benzoxazine-2,4-dione involves its interaction with nucleophilic sites in biological molecules. The bromine atom at the 5-position is highly reactive and can form covalent bonds with amino acids in proteins, leading to inhibition of enzyme activities. This compound can also undergo hydrolysis to release isatoic anhydride, which further reacts with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-1,2-dihydro-4H-3,1-benzoxazine-2,4-dione
- 7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione
- 2H-1,3-benzoxazine-2,4(3H)-dione
Uniqueness
5-Bromo-4aH-3,1-benzoxazine-2,4-dione is unique due to its specific bromination pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H4BrNO3 |
|---|---|
Molekulargewicht |
242.03 g/mol |
IUPAC-Name |
5-bromo-4aH-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3,6H |
InChI-Schlüssel |
ZEXWRFBEZKTJTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=O)OC(=O)C2C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



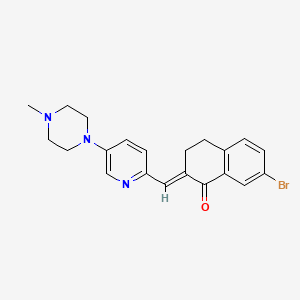
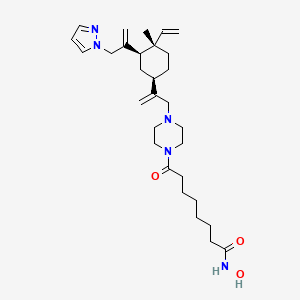
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14,24-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12363163.png)
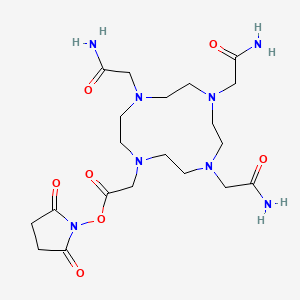
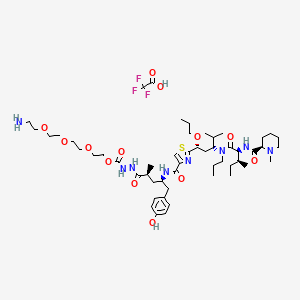

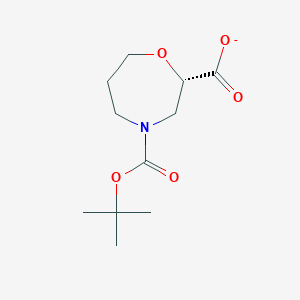
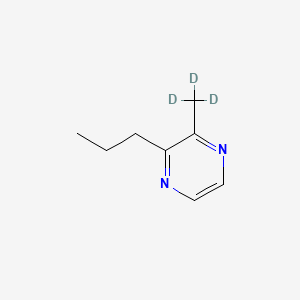
![Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12363208.png)
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester](/img/structure/B12363210.png)

